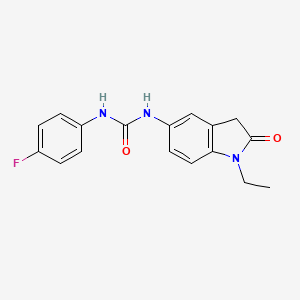

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(4-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2/c1-2-21-15-8-7-14(9-11(15)10-16(21)22)20-17(23)19-13-5-3-12(18)4-6-13/h3-9H,2,10H2,1H3,(H2,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKODASLKVAUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Ethylindolin-2-one

The indolin-2-one scaffold is synthesized via N-alkylation of isatin followed by reduction and cyclization :

Step 1: Synthesis of 1-Ethylisatin

Isatin (indoline-2,3-dione) is alkylated using ethyl iodide in the presence of a base (e.g., potassium carbonate):

$$

\text{C}8\text{H}5\text{NO}2 + \text{C}2\text{H}5\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{10}\text{H}9\text{NO}2 + \text{KI}

$$

Yields typically range from 70–85% under optimized conditions.

Step 2: Reduction to 1-Ethylindolin-2-one

The ketone group at position 3 is reduced using sodium borohydride (NaBH4) in methanol:

$$

\text{C}{10}\text{H}9\text{NO}2 + \text{NaBH}4 \xrightarrow{\text{MeOH}} \text{C}{10}\text{H}{11}\text{NO}2 + \text{H}2\text{O}

$$

This step achieves >90% conversion with minimal byproducts.

Introduction of the Amino Group at Position 5

Method A: Sandmeyer Reaction

1-Ethylindolin-2-one undergoes nitration followed by reduction:

- Nitration : Treat with nitric acid (HNO3) and sulfuric acid (H2SO4) at 0–5°C to yield 5-nitro-1-ethylindolin-2-one.

- Reduction : Catalytic hydrogenation (H2, Pd/C) converts the nitro group to an amine.

Method B: Direct Amination

A palladium-catalyzed coupling reaction introduces an amino group using benzophenone imine as an ammonia surrogate, followed by acidic hydrolysis.

Comparative Data

| Method | Yield (%) | Reaction Time | Catalyst |

|---|---|---|---|

| A | 65 | 12 h | Pd/C |

| B | 78 | 6 h | Pd(OAc)2 |

Synthesis of 4-Fluorophenyl Isocyanate

Phosgene-Free Route

4-Fluorophenyl isocyanate is synthesized via carbamoylation using triphosgene:

$$

\text{C}6\text{H}4\text{FNH}2 + \text{CCl}3\text{O}2\text{CCl}3 \xrightarrow{\text{Et}3\text{N}} \text{C}7\text{H}_4\text{FNO} + 3 \text{HCl}

$$

This method avoids hazardous phosgene gas and achieves 80–90% purity.

Alternative: Hofmann Rearrangement

4-Fluorobenzamide undergoes Hofmann rearrangement using N-bromosuccinimide (NBS) and potassium hydroxide:

$$

\text{C}7\text{H}6\text{FNO} + \text{NBS} \xrightarrow{\text{KOH}} \text{C}7\text{H}4\text{FNO} + \text{NH}_3 + \text{KBr}

$$

Yields are moderate (50–60%) but suitable for small-scale synthesis.

Urea Bond Formation

The final step involves reacting 5-amino-1-ethylindolin-2-one with 4-fluorophenyl isocyanate in anhydrous acetonitrile:

$$

\text{C}{10}\text{H}{12}\text{N}2\text{O} + \text{C}7\text{H}4\text{FNO} \xrightarrow{\text{CH}3\text{CN}} \text{C}{17}\text{H}{15}\text{FN}3\text{O}2 + \text{HCl}

$$

Optimized Conditions

Side Reactions

- Over-alkylation at the urea nitrogen (controlled by stoichiometry).

- Isocyanate hydrolysis to 4-fluorophenyl amine (mitigated by anhydrous conditions).

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with retention time = 6.7 min.

Alternative Synthetic Routes

One-Pot Sequential Catalysis

A palladium-catalyzed carbonylation strategy employs carbon monoxide (CO) as a phosgene substitute:

$$

\text{C}{10}\text{H}{12}\text{N}2\text{O} + \text{CO} + \text{C}6\text{H}4\text{FNH}2 \xrightarrow{\text{Pd(OAc)}2} \text{C}{17}\text{H}{15}\text{FN}3\text{O}_2

$$

This method offers 65% yield but requires high-pressure equipment.

Solid-Phase Synthesis

Immobilized 4-fluorophenyl isocyanate on Wang resin enables iterative coupling, achieving 60% yield with automated purification.

Industrial-Scale Considerations

Key Challenges

- Cost of palladium catalysts in hydrogenation steps.

- Handling hygroscopic isocyanates.

Solutions

- Catalyst recycling via nanofiltration membranes.

- Continuous-flow reactors for improved heat transfer during exothermic urea formation.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Pathways Involved: The pathways involved would depend on the specific biological activity being studied, such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Scaffold Diversity: The target compound’s 2-oxoindolin core distinguishes it from pyrazole-based analogs (e.g., Compounds 7, 19, 23). Indolinones are associated with kinase inhibition (e.g., sunitinib analogs), whereas pyrazoles often target oxidoreductases or inflammatory pathways . The ethyl group at N1 in the indolinone may confer steric effects distinct from the methyl or trifluoromethyl groups in pyrazole derivatives .

Urea Linkage and Fluorophenyl Group: All compounds share a 4-fluorophenyl urea moiety, suggesting a common strategy to optimize target engagement via aromatic stacking and hydrogen bonding. However, the indolinone’s planar structure may allow deeper penetration into hydrophobic enzyme pockets compared to pyrazole’s five-membered ring .

In contrast, Compound 19’s hydroxyethyl group improves aqueous solubility, a trade-off critical for pharmacokinetics . Cyanomethyl (Compound 23): The cyano group’s strong electron-withdrawing nature may stabilize the urea linkage against hydrolysis, as evidenced by LCMS data .

Synthetic Routes: Pyrazole-based ureas are synthesized via cyclocondensation of hydrazines with β-ketonitriles or via isocyanate coupling (e.g., THF-mediated reactions in Compound 23) .

Research Implications and Limitations

- Fluorine’s Role : The 4-fluorophenyl group consistently improves metabolic stability and target affinity across analogs, likely due to reduced CYP450-mediated oxidation .

- Scaffold Flexibility: Pyrazoles offer synthetic versatility for substituent tuning, whereas indolinones may provide unique conformational constraints beneficial for selective inhibition.

Limitations :

- Lack of direct biochemical data for the target compound necessitates extrapolation from structural analogs.

- Crystallographic data (e.g., from SHELX-refined structures in ) could further validate binding modes .

Biological Activity

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea is a synthetic compound belonging to the class of urea derivatives, characterized by its unique structural components: an indolinone core and a fluorophenyl group. This combination suggests potential pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

The compound's IUPAC name is 1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(4-fluorophenyl)urea, and it has the following chemical identifiers:

- CAS Number : 1170567-84-6

- Molecular Formula : C17H16FN3O2

- InChI Key : OJKODASLKVAUAD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Potential mechanisms include:

Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways.

Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors.

Cellular Pathways : The compound could influence pathways involved in apoptosis, cell proliferation, or inflammation.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related indolinone derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Indolinone A | HeLa | 10 | Apoptosis |

| Indolinone B | MCF7 | 15 | Cell Cycle Arrest |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Studies have reported that derivatives containing the indolinone structure exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | >128 µg/mL | Resistant |

Case Studies

A notable case study involved the evaluation of a series of indolinone derivatives, including this compound, for their anticancer properties. The study utilized various assays (MTT, colony formation) to assess cell viability and proliferation in cancer cell lines.

Study Overview

- Objective : To evaluate the anticancer efficacy of indolinone derivatives.

- Methodology : MTT assay for cell viability, flow cytometry for apoptosis detection.

- Results : Significant inhibition of cell growth was observed in treated cells compared to controls.

Q & A

Q. What are the optimal synthetic routes for 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorophenyl)urea, and how can purity be maximized?

Methodological Answer:

- Stepwise Synthesis : Analogous urea derivatives (e.g., ) are synthesized via multi-step routes:

- Indoline Core Formation : Cyclization of ethyl-substituted aniline derivatives to form 1-ethyl-2-oxoindoline.

- Urea Linkage : Reacting 5-amino-1-ethyl-2-oxoindoline with 4-fluorophenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

- Critical Parameters : Control reaction temperature (<10°C) to prevent isocyanate dimerization. Use molecular sieves to exclude moisture.

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Characterization :

- X-ray Crystallography : For unambiguous confirmation (e.g., used for fluorophenyl analogs).

Q. What preliminary assays are recommended to screen biological activity?

Methodological Answer:

- Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays (IC₅₀ determination).

- Cellular Viability : MTT assay in cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 μM concentrations.

- ADME Prediction : SwissADME to assess logP, solubility, and blood-brain barrier penetration .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis Framework :

- Data Normalization : Adjust for assay variability (e.g., cell passage number, serum concentration).

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ’s chlorophenyl vs. fluorophenyl derivatives).

- Statistical Validation : Apply ANOVA to compare IC₅₀ values from independent labs .

- Case Study : Fluorine’s electron-withdrawing effect may enhance urea’s hydrogen-bonding capacity, altering target affinity vs. chlorinated analogs .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

Methodological Answer:

- Process Optimization :

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., ’s industrial protocols).

- In-line Analytics : PAT tools (e.g., ReactIR) monitor urea formation in real time.

- Byproduct Identification : LC-MS/MS to detect dimers or hydrolyzed intermediates. Adjust pH (6.5–7.5) to suppress hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.